molecular formula C7H4ClN3O2 B025999 6-Chloro-5-nitro-1H-indazole CAS No. 101420-98-8

6-Chloro-5-nitro-1H-indazole

Cat. No. B025999
CAS RN: 101420-98-8
M. Wt: 197.58 g/mol
InChI Key: SXVCMKGCWGVSSX-UHFFFAOYSA-N
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Description

6-Chloro-5-nitro-1H-indazole is a chemical compound with the molecular formula C7H4ClN3O2 . It is a solid substance at room temperature . This compound is part of the indazole class of nitrogen-containing heterocyclic compounds, which are important building blocks for many bioactive natural products and commercially available drugs .


Molecular Structure Analysis

The molecular structure of 6-Chloro-5-nitro-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 197.58 g/mol . The InChI string representation of its structure is InChI=1S/C7H4ClN3O2/c8-5-2-6-4 (3-9-10-6)1-7 (5)11 (12)13/h1-3H, (H,9,10) .


Physical And Chemical Properties Analysis

6-Chloro-5-nitro-1H-indazole is a solid substance at room temperature . It has a molecular weight of 197.58 g/mol . The compound has a flash point of 204.2°C and a boiling point of 414.1±25.0°C at 760 mmHg .

Scientific Research Applications

Synthesis of Indazole Derivatives

6-Chloro-5-nitro-1H-indazole: serves as a key intermediate in the synthesis of a wide range of indazole derivatives. These derivatives are synthesized through various strategies, including transition metal-catalyzed reactions and reductive cyclization reactions . The synthesized indazoles have applications in medicinal chemistry as they exhibit a variety of pharmacological activities.

Medicinal Chemistry

Indazole compounds, including those derived from 6-Chloro-5-nitro-1H-indazole, are known for their medicinal properties. They are used in the development of drugs with antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . For instance, indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ, which is significant in treating respiratory diseases .

Anticancer Agents

Specifically, 6-Chloro-5-nitro-1H-indazole derivatives have been explored as potential anticancer agents. They are used to create compounds that inhibit tyrosine kinase fibroblast growth factor receptor (FGFR), which plays a crucial role in cancer therapy . These derivatives are significant in the development of targeted cancer therapies.

Antimicrobial Applications

The antimicrobial activities of indazole derivatives are noteworthy. Compounds synthesized from 6-Chloro-5-nitro-1H-indazole have shown moderate-to-high activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . This makes them valuable in the search for new antimicrobial drugs.

Safety and Hazards

The safety information for 6-Chloro-5-nitro-1H-indazole indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Future Directions

Indazole derivatives, including 6-Chloro-5-nitro-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods for these compounds and exploring their diverse pharmacological activities .

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-5-nitro-1H-indazole are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Mode of Action

6-Chloro-5-nitro-1H-indazole interacts with its targets by inhibiting the activity of NOS enzymes . This inhibition results in a decrease in the production of nitric oxide, leading to changes in the signaling pathways that rely on this molecule.

Biochemical Pathways

The inhibition of NOS enzymes affects various biochemical pathways. The most notable effect is the reduction in the production of nitric oxide, which plays a role in numerous physiological processes, including vasodilation, immune response, and neurotransmission . The downstream effects of this inhibition can vary widely depending on the specific physiological context.

Result of Action

The inhibition of NOS enzymes by 6-Chloro-5-nitro-1H-indazole can lead to a variety of molecular and cellular effects. For example, it can reduce inflammation and pain by decreasing the production of nitric oxide, a molecule that promotes these responses . Additionally, it has been found to inhibit cell growth, particularly in colon and melanoma cell lines .

Action Environment

The action, efficacy, and stability of 6-Chloro-5-nitro-1H-indazole can be influenced by various environmental factors. Furthermore, its solubility is relatively low, but it can dissolve in organic solvents such as chloroform and dichloromethane .

properties

IUPAC Name

6-chloro-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVCMKGCWGVSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603781
Record name 6-Chloro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-nitro-1H-indazole

CAS RN

101420-98-8
Record name 6-Chloro-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101420-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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